Welcome to the BenchChem Online Store!
molecular formula C10H14N2O4S B8648941 Diethyl 2-(methylsulfanyl)-1H-imidazole-4,5-dicarboxylate CAS No. 117121-00-3

Diethyl 2-(methylsulfanyl)-1H-imidazole-4,5-dicarboxylate

Cat. No. B8648941
M. Wt: 258.30 g/mol
InChI Key: QWXDIEQLSBFCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05329012

Procedure details

The diethyl 2-(methylthio)-4,5-imidazoledicarboxylate (10 g; 0.039 mol) was slowly added in small portions to a solution of diazomethane in ether (containing approximately 3 g of diazomethane). Nitrogen was evolved immediately and the solution was allowed to stand at room temperature overnight. Excess diazomethane was then decomposed by the addition of dilute acetic acid and the reaction mixture was worked up in the usual way. Diethyl 1-methyl-2-(methylthio)-4,5-imidazoledicarboxylate (10.2 g; 97%) was obtained as a thick yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[NH:4][C:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:7]=1.[N+](=[CH2:20])=[N-].C(O)(=O)C>CCOCC>[CH3:20][N:7]1[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[C:5]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[N:4]=[C:3]1[S:2][CH3:1]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CSC=1NC(=C(N1)C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
3 g
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=NC(=C1C(=O)OCC)C(=O)OCC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.